molecular formula C15H19N3O B2723296 (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide CAS No. 202065-50-7

(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide

Cat. No. B2723296
CAS RN: 202065-50-7
M. Wt: 257.337
InChI Key: TVSMJOQGQLYFLE-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide, also known as IND, is a synthetic compound that belongs to the family of hydrazides. It is a potent and selective inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.

Scientific Research Applications

Anticancer Properties

Indole derivatives exhibit promising anticancer activity. Researchers have investigated their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and induce apoptosis. The indole ring system in “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” could serve as a scaffold for designing novel anticancer drugs .

Antimicrobial Activity

Indoles possess antimicrobial properties, making them valuable in combating bacterial, fungal, and viral infections. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” derivatives may contribute to the development of new antimicrobial agents .

Neuroprotective Effects

Indole compounds have been explored for their neuroprotective potential. They may help prevent neurodegenerative diseases by modulating oxidative stress, inflammation, and neuronal apoptosis. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” could be a candidate for neuroprotection studies .

Anti-inflammatory Properties

Indole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. Researchers have investigated their role in mitigating inflammatory responses. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” might contribute to this field .

Fluorescent Probes and Imaging Agents

Indole-based compounds often possess fluorescence properties. Researchers have utilized them as fluorescent probes for biological imaging, drug delivery, and material science. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” derivatives could find applications in this area .

Organic Synthesis and Catalysts

Indoles serve as versatile building blocks in organic synthesis. Researchers have developed various synthetic methodologies using indole derivatives. Additionally, they can act as catalysts in chemical transformations. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” may contribute to these synthetic and catalytic applications .

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-3-4-9-15(19)18-17-11-12-10-16-14-8-6-5-7-13(12)14/h5-8,10-11,16H,2-4,9H2,1H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSMJOQGQLYFLE-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide

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